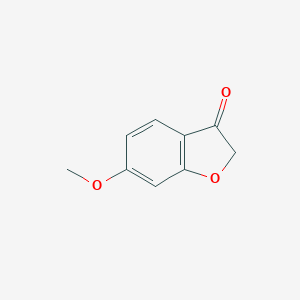

6-Methoxy-3(2H)-benzofuranone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-11-6-2-3-7-8(10)5-12-9(7)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLMRPOVMOPQKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342877 | |

| Record name | 6-Methoxy-3(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15832-09-4 | |

| Record name | 6-Methoxy-3(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 6-Methoxy-3(2H)-benzofuranone and its Derivatives

This guide provides a comprehensive technical overview of the diverse mechanisms of action associated with the 6-methoxy-3(2H)-benzofuranone scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current scientific understanding, details key experimental methodologies, and presents quantitative data to illuminate the therapeutic potential of this versatile chemical entity. We will delve into the nuanced bioactivities of this compound class, moving beyond a singular focus to explore its multifaceted roles as an anticancer, anti-inflammatory, antimicrobial, and osteogenic agent.

Introduction: The Benzofuranone Core

The this compound core is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, planar structure, combined with the electronic properties conferred by the methoxy group and the keto functionality, provides a versatile platform for the design of targeted therapeutic agents. The reactivity of the C2 position allows for the introduction of various substituents, leading to a wide array of derivatives with distinct pharmacological profiles. This guide will explore the primary mechanisms through which these derivatives exert their biological effects.

Anticancer Activity: Disruption of Microtubule Dynamics

A significant body of research has focused on the anticancer potential of 6-methoxy-benzofuranone derivatives. A primary mechanism of action for several potent analogues is the inhibition of tubulin polymerization, a critical process for cell division.

Mechanism: Colchicine Site Binding

Certain 2-(3,4,5-trimethoxybenzoyl)-3-amino-6-methoxy-benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization.[1] These compounds bind to the colchicine site on β-tubulin, preventing the formation of microtubules.[1] This disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle and subsequently induces apoptosis in cancer cells. The 6-methoxy group on the benzofuran ring has been shown to be crucial for maximal activity, appearing to correspond to the function of the 4-methoxy group in the B-ring of the well-known tubulin inhibitor, combretastatin A-4.[1]

The diagram below illustrates the proposed mechanism of tubulin polymerization inhibition.

Caption: Inhibition of tubulin polymerization by 6-methoxy-benzofuranone derivatives.

Quantitative Data: Antiproliferative Activity

The antiproliferative efficacy of these compounds has been evaluated against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5i (2-(3,4,5-trimethoxybenzoyl)-3-dimethylamino-6-methoxy-benzo[b]furan) | Various | Not specified, but potent | [1] |

| 6-Methoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran | HeLa | 0.08 | [2] |

| 6-Methoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran | MDA-MB-231 | 0.05 | [2] |

Experimental Protocol: Tubulin Polymerization Assay

This protocol outlines a standard method for assessing the in vitro effect of a compound on tubulin polymerization.

-

Reagents and Materials:

-

Purified bovine brain tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP (1 mM final concentration)

-

Glycerol

-

Test compound (e.g., 6-methoxy-benzofuranone derivative) dissolved in DMSO

-

Positive control (e.g., Combretastatin A-4)

-

Negative control (DMSO)

-

Temperature-controlled spectrophotometer with a 340 nm filter

-

-

Procedure:

-

Prepare a solution of tubulin in General Tubulin Buffer on ice.

-

Add the test compound or controls to the tubulin solution. Incubate on ice for 15 minutes to allow for binding.

-

Initiate polymerization by adding GTP and moving the samples to a pre-warmed (37°C) spectrophotometer.

-

Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule formation.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the DMSO control.

-

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Derivatives of 6-methoxy-benzofuranone have demonstrated significant anti-inflammatory properties through the modulation of key signaling pathways, particularly the NF-κB and TLR4 pathways.

Mechanism: Inhibition of Pro-inflammatory Mediators

A synthetic aurone derivative, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23), has been shown to exert potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[3] The proposed mechanism involves the downregulation of the expression of pro-inflammatory cytokines and mediators, including IL-6, IL-1β, iNOS, and TNF-α.[3] This is achieved by inhibiting the activation of Toll-like receptor 4 (TLR4) and its co-receptor CD14, which are crucial for recognizing LPS and initiating the inflammatory cascade.[3] Molecular docking studies suggest that AU-23 can bind to the mouse TLR4/MD-2 complex, thereby blocking downstream signaling.[3]

Other benzofuran derivatives have been shown to inhibit the NF-κB pathway, a central regulator of inflammation, and reduce levels of reactive oxygen species (ROS) and nitric oxide (NO) in activated immune cells.[4]

The diagram below outlines the inhibition of the TLR4 signaling pathway.

Caption: Inhibition of LPS-induced inflammation via the TLR4 pathway by a 6-methoxy-benzofuranone derivative.

Experimental Protocol: Measurement of Nitric Oxide Production (Griess Assay)

This protocol describes how to measure the inhibitory effect of a compound on nitric oxide (NO) production in LPS-stimulated macrophages.

-

Cell Culture:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of the 6-methoxy-benzofuranone derivative for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

-

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Incubate for another 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production.

-

Antimicrobial and Antiparasitic Activity

The benzofuranone scaffold has been derivatized to create potent agents against bacteria and Leishmania parasites.

Mechanism: Bioactivation and Enzyme Inhibition

For certain (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives, the mechanism of action against Leishmania is believed to involve bioactivation by parasitic nitroreductases (NTR1 and NTR2).[5] This process generates cytotoxic nitroso and hydroxylamine metabolites that can damage parasitic DNA and other critical biomolecules.[5]

In the context of antibacterial activity, some 2-benzylidene-3(2H)-benzofuranones have been shown to inhibit chorismate synthase.[5] This enzyme is essential for the shikimate pathway, which is responsible for the synthesis of aromatic amino acids in bacteria but is absent in humans, making it an attractive drug target.[5]

Osteogenesis-Promoting Activity

Recent studies have uncovered a novel role for 6-methoxy benzofuran derivatives in promoting bone formation, offering a potential new therapeutic avenue for diseases like senile osteoporosis (SOP).[6]

Mechanism: Upregulation of Bone Morphogenetic Protein 2 (BMP-2)

The primary mechanism identified is the upregulation of Bone Morphogenetic Protein 2 (BMP-2).[6] BMP-2 is a potent growth factor that plays a crucial role in the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for new bone formation. By increasing BMP-2 expression, these compounds accelerate bone turnover and increase the overall proportion of active osteoblasts, leading to enhanced bone mass.[6]

Caption: Osteogenesis promotion via upregulation of BMP-2 by 6-methoxy-benzofuranone derivatives.

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile platform for drug discovery. Its derivatives have demonstrated a wide range of biological activities, underpinned by distinct and targeted mechanisms of action, including tubulin polymerization inhibition, modulation of inflammatory signaling, antimicrobial bioactivation, and upregulation of osteogenic factors. The structure-activity relationship studies consistently highlight the importance of the substitution pattern on the benzofuranone core in determining the specific biological effect.

Future research should focus on optimizing the potency and selectivity of these derivatives for their respective targets. Advanced in vivo studies are necessary to translate the promising in vitro data into viable therapeutic candidates. The development of derivatives with dual-action capabilities, such as combined anti-inflammatory and anticancer effects, could also represent an exciting frontier for this promising class of compounds.

References

-

Hanas, R., et al. (2021). Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2. ACS Infectious Diseases, 7(9), 2685–2697. [Link]

-

Romagnoli, R., et al. (2011). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 21(23), 7081–7085. [Link]

-

ResearchGate. (2023). 6-Hydroxy-benzofuran-3-(2H)-ones as Potential Anti-Inflammatory Agents: Synthesis and Inhibitory Activity of LPS-Stimulated ROS Production in RAW 264.7 Macrophage. [Link]

-

Bokotey, S., et al. (2002). STUDIES ON SYNTHESIS OF 3(2H)-BENZOFURANONE DERIVATIVES. Synthetic Communications, 32(15), 2345-2353. [Link]

-

ResearchGate. (2018). Structure effect of benzofuranone on the antioxidant activity in polypropylene. [Link]

-

Opas, E. E., et al. (1987). Biochemical and biological activities of 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol (L-651,896), a novel topical anti-inflammatory agent. Journal of Pharmacology and Experimental Therapeutics, 243(2), 568-573. [Link]

-

Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. [Link]

-

ResearchGate. (2023). Investigating the Dual Action Potential of (Z) 6 methoxy 2 (naphthalen 1 ylmethylene) Benzofuran 3(2H) one (AU 23) A Novel Synthetic Aurone Derivative with Antibacterial and Anti Inflammatory Activ. [Link]

-

Zhou, Z. Y., et al. (2023). Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis. Journal of Medicinal Chemistry, 66(3), 1742–1760. [Link]

-

Laurita, T., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 46, 128173. [Link]

Sources

- 1. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. iris.cnr.it [iris.cnr.it]

- 5. Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 6-Methoxy-3(2H)-benzofuranone derivatives

An In-depth Technical Guide to the Biological Activity of 6-Methoxy-3(2H)-benzofuranone Derivatives

Abstract

The this compound scaffold is a privileged heterocyclic structure that forms the core of numerous biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their broad and potent pharmacological activities. This guide provides a comprehensive technical overview of the diverse biological landscape of these derivatives, synthesizing data from preclinical studies to elucidate their therapeutic potential. We will explore their anticancer, anti-inflammatory, antimicrobial, and antiparasitic properties, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical framework.

Introduction: The Benzofuranone Core

The benzofuran skeleton, an important heterocyclic system, is a constituent of many natural and synthetic compounds with significant therapeutic properties.[1][2] Among its various isomeric forms, the 3(2H)-benzofuranone core, particularly when substituted with a methoxy group at the 6th position, represents a class of compounds with a remarkable spectrum of biological activities. This includes antiviral, antioxidant, antifungal, anti-inflammatory, and antitumor effects.[1][3] The structural rigidity of the fused ring system, combined with the electronic properties imparted by the methoxy group and the reactivity of the keto-functionality, makes it an ideal scaffold for designing targeted therapeutic agents.

Synthetic Pathways: Accessing Chemical Diversity

The synthesis of this compound derivatives often begins with the core molecule, which can be condensed with various aldehydes to create a diverse library of compounds. A common and effective method is the Knoevenagel condensation of this compound with substituted aromatic or heteroaromatic aldehydes. This reaction creates an exocyclic double bond at the 2-position, yielding (Z)-2-benzylidenebenzofuran-3-(2H)-ones, also known as aurones, a subclass of flavonoids.[4] Further modifications, such as reactions with α-bromoacetophenones, can be performed to generate more complex derivatives with enhanced biological profiles.[4]

Caption: A general workflow for the synthesis of this compound derivatives.

Spectrum of Biological Activities

Anticancer Activity

Derivatives of this compound have emerged as promising anticancer agents, exhibiting cytotoxicity against a wide range of human tumor cell lines.[4] Their mechanisms of action are multifaceted and often involve the induction of apoptosis and cell cycle arrest.

Mechanism of Action:

-

Apoptosis Induction: Several derivatives have been shown to induce apoptosis in cancer cells. For instance, certain halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate trigger a significant increase in caspase 3/7 activity, key executioners of apoptosis.[1][5] This suggests that these compounds activate caspase-dependent cell death pathways.[5]

-

Cell Cycle Arrest: Studies have revealed that these compounds can interfere with the normal progression of the cell cycle. One derivative was found to induce G2/M phase arrest in HepG2 liver cancer cells, while another caused cell cycle arrest at the S and G2/M phases in A549 lung cancer cells.[5]

-

Inhibition of Signaling Pathways: Some benzofuran derivatives function as inhibitors of critical signaling pathways that are often dysregulated in cancer, such as the mTOR pathway.[6]

-

Antiproliferative Effects: Certain 2-benzyl-3-aryl-6-methoxybenzofurans have been shown to inhibit [3H]thymidine incorporation in MCF7 breast cancer cells, indicating a halt in DNA synthesis and cell proliferation. This effect is mediated through binding to antiestrogen-binding sites (AEBS).[7]

Quantitative Data: In Vitro Cytotoxicity

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 7 | Chloro-dichloroacetyl-benzofuran | A549 (Lung) | 1.8 ± 0.1 | [5] |

| Compound 8 | Bromo-dibromoacetyl-benzofuran | A549 (Lung) | 2.1 ± 0.2 | [5] |

| Compound 8 | Bromo-dibromoacetyl-benzofuran | HepG2 (Liver) | 3.1 ± 0.1 | [5] |

| 10h | Amino-trimethoxybenzoyl-benzofuran | Molt4/C8 (Leukemia) | 0.018 | [8] |

| 10h | Amino-trimethoxybenzoyl-benzofuran | CEM/0 (Leukemia) | 0.020 | [8] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. This compound derivatives have demonstrated potent anti-inflammatory properties by modulating key inflammatory pathways.

Mechanism of Action:

-

Inhibition of Pro-inflammatory Mediators: A novel synthetic aurone derivative, AU-23, was shown to downregulate the expression of pro-inflammatory cytokines and mediators, including IL-6, IL-1β, TNF-α, and iNOS in LPS-stimulated RAW 264.7 macrophage cells.[9]

-

TLR4/NF-κB Pathway Modulation: The anti-inflammatory effects are often rooted in the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. By binding to the TLR4/MD-2 complex, these derivatives can block the downstream activation of NF-κB, a master regulator of the inflammatory response.[9][10] This prevents the transcription of numerous pro-inflammatory genes.

-

Inhibition of ROS Production: Inflammation is closely linked to oxidative stress. These compounds can inhibit the production of reactive oxygen species (ROS) in activated macrophages, thereby reducing cellular damage.[10][11]

Caption: Inhibition of the TLR4/NF-κB signaling pathway by this compound derivatives.

Antimicrobial and Antiparasitic Activity

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Derivatives of this compound have shown promising activity against bacteria, fungi, and parasites.

-

Antibacterial Activity: The synthetic aurone derivative AU-23 selectively inhibited the growth of several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[9] It exhibited a bactericidal effect on some strains and a bacteriostatic effect on others, and also displayed effective antibiofilm activity against monomicrobial biofilms.[9]

-

Antileishmanial Activity: (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives are particularly potent against Leishmania parasites. The 7-methoxy substituted analogue (5n) showed extremely high activity against L. donovani amastigotes with an IC50 of 0.016 µM.[12] The mechanism involves bioactivation by parasitic nitroreductase (NTR) enzymes, producing cytotoxic metabolites that damage the parasite.[12]

-

Antimalarial Activity: Methoxy-substituted nitrothiophene derivatives of benzofuranone have demonstrated significant activity against the drug-sensitive (3D7) strain of Plasmodium falciparum, the parasite responsible for malaria.[13] A key mechanism is the inhibition of β-hematin formation, a crucial detoxification process for the parasite.[13]

Quantitative Data: Antiparasitic Activity

| Compound ID | Derivative Class | Parasite Strain | IC50 | Reference |

| 10e | 6-methoxy-nitrothiophene | P. falciparum (3D7) | 1.52 µM | [13] |

| 10g | 7-methoxy-nitrothiophene | P. falciparum (3D7) | 0.28 µM | [13] |

| 5n | 7-methoxy-nitroimidazole | L. donovani (amastigote) | 0.016 µM | [12] |

Other Biological Activities

-

Osteoporosis Treatment: Certain 6-methoxy benzofuran derivatives have been shown to promote bone formation by upregulating Bone Morphogenetic Protein 2 (BMP-2). This activity suggests their potential as a novel therapeutic tool for senile osteoporosis.[14]

-

Antioxidant Activity: The benzofuranone scaffold is associated with antioxidant properties, likely due to its ability to scavenge free radicals.[15][16]

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on the nature and position of substituents on the benzofuranone ring system.

-

Role of the Methoxy Group: The position of the methoxy group is critical. In antiproliferative studies, compounds with a methoxy group at the C-6 position of the benzofuran ring generally exhibit higher activity than those with the methoxy group at the C-7 position.[8]

-

Effect of Halogens: The introduction of halogens, such as bromine or chlorine, into the structure often enhances cytotoxic activity against cancer cells.[1][3] This may be related to the ability of halogens to form "halogen bonds," influencing ligand-receptor interactions.[1]

-

Side Chain Modifications: For antiparasitic activity, the heteroaryl group attached at the 2-position is crucial. Nitroimidazole derivatives are highly active against resistant parasites, while nitrofuran and nitrothiophene derivatives are more potent against sensitive strains.[13]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, standardized protocols are essential for evaluating the biological activities of these compounds.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is used to assess the metabolic activity of cells and serves as a measure of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, using the Griess reagent.

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response. Include wells with cells only (negative control) and cells with LPS only (positive control).

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (NED solution).

-

Incubation & Measurement: Incubate in the dark at room temperature for 10 minutes. Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control.

Future Perspectives and Conclusion

The diverse and potent biological activities of this compound derivatives underscore their immense potential as a foundation for novel drug discovery. Their efficacy in preclinical models of cancer, inflammation, and infectious diseases is well-documented. Future research should focus on several key areas:

-

Lead Optimization: Synthesizing and screening new analogues to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Moving the most promising compounds from in vitro assays into in vivo animal models to evaluate their efficacy, toxicity, and therapeutic window.[13][17]

-

Mechanism Deconvolution: Further investigating the molecular targets and signaling pathways to gain a deeper understanding of their mechanisms of action.

References

-

Navidpour, L., et al. (2018). Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity. Antimicrobial Agents and Chemotherapy, 62(7). [Link]

-

Al-Khdhairawi, A. Q. M., et al. (2025). Investigating the Dual Action Potential of (Z) 6 methoxy 2 (naphthalen 1 ylmethylene) Benzofuran 3(2H) one (AU 23) A Novel Synthetic Aurone Derivative with Antibacterial and Anti Inflammatory Activ. ResearchGate. [Link]

-

Kowalkowska, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1551. [Link]

-

Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 548. [Link]

-

Hill, D. A., et al. (1996). 3-aryl-6-methoxybenzofurans as selective ligands for antiestrogen-binding sites. Effects on cell proliferation and cholesterol synthesis. Journal of Medicinal Chemistry, 39(16), 3040-9. [Link]

-

Zhou, Z. Y., et al. (2023). Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis. Journal of Medicinal Chemistry, 66(3), 1742-1760. [Link]

-

Acar, Ç., et al. (2021). Synthesis and anti-cancer activity evaluation of new aurone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1276-1291. [Link]

-

Laurita, T., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters. [Link]

- Unknown Author. (2014). Synthesis and application of novel 4,6-dihydroxy-3(2H)-benzofuranone derivatives.

-

Kumar, A. (2017). Synthetic Methods for Novel Benzofuran Derivatives and their Biological Activities. Prayogik Rasayan, 1(1), 10-15. [Link]

-

Radulović, N. S., et al. (2013). The possible antimicrobial and antioxidant pharmacophor of the synthesized coumarin derivatives. ResearchGate. [Link]

-

Navidpour, L., et al. (2020). Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2. Antimicrobial Agents and Chemotherapy, 64(10). [Link]

-

Unknown Author. (2023). 6‐Hydroxy ‐benzofuran‐3‐( 2 H )‐ones as Potential Anti‐Inflammatory Agents: Synthesis and Inhibitory Activity of LPS ‐Stimulated ROS Production in RAW 264.7 Macrophage. ResearchGate. [Link]

-

Opas, E. E., et al. (1987). Biochemical and biological activities of 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol (L-651,896), a novel topical anti-inflammatory agent. Biochemical Pharmacology, 36(22), 3885-91. [Link]

-

More, G. S., et al. (2014). Synthesis antioxidant and antimicrobial activities of some 7-methoxy-3-methyl benzofuran incorporated chromon-4-ones. ResearchGate. [Link]

-

Krawiecka, M., et al. (2014). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 19(7), 9135-51. [Link]

-

Pinheiro, C. D. S., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. International Journal of Molecular Sciences, 24(13), 10609. [Link]

-

Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055-65. [Link]

-

Gornowicz, A., et al. (2022). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 27(19), 6667. [Link]

-

Kl ενεργειακό, A., et al. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. European Journal of Medicinal Chemistry, 82, 496-503. [Link]

Sources

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. divyarasayan.org [divyarasayan.org]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 2-(p-chlorobenzyl)-3-aryl-6-methoxybenzofurans as selective ligands for antiestrogen-binding sites. Effects on cell proliferation and cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. iris.cnr.it [iris.cnr.it]

- 11. researchgate.net [researchgate.net]

- 12. Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the In Vitro Screening of a 6-Methoxy-3(2H)-benzofuranone Library

For: Researchers, scientists, and drug development professionals.

Abstract

The 6-methoxy-3(2H)-benzofuranone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and kinase-modulating effects.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the in vitro screening of a novel this compound library. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental design, establishing a self-validating workflow from initial library preparation to hit confirmation and mechanistic deconvolution. We will explore a multi-pronged screening approach, beginning with a high-throughput phenotypic screen and branching into specific biochemical and cell-based assays to identify and characterize promising lead compounds.

Foundational Strategy: Designing a Robust Screening Cascade

A successful screening campaign is not a single experiment but a logical cascade designed to efficiently identify true hits while eliminating artifacts.[4][5] For a library of novel 6-methoxy-3(2H)-benzofuranones, where the precise mechanism of action is unknown, a combination of phenotypic and target-based screening is optimal. Our strategy begins with a broad, cell-based primary screen to identify compounds with significant biological activity, followed by a suite of secondary assays to confirm activity and elucidate the mechanism of action (MOA).

The core principle is to move from a high-throughput, cost-effective primary assay to more complex, lower-throughput secondary assays that provide deeper mechanistic insights.[6] Every stage is governed by rigorous quality control, ensuring that decisions are data-driven and reproducible.

Caption: High-level screening cascade for the this compound library.

Library Preparation and Management: The Foundation of Quality Data

The integrity of your screening data is fundamentally dependent on the quality of the compound library.[7][8]

Protocol 2.1: Library Preparation

-

Source Compound Acquisition: Obtain fresh powders of each library member. If compounds are from a vendor, request certificates of analysis (CoA) confirming identity and purity (>95%). For newly synthesized compounds, confirm structure and purity via ¹H NMR, LC-MS, and HPLC.[9]

-

Solubilization: Dissolve each compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Use of automation for this step is recommended to ensure consistency.[6]

-

Quality Control: Assess the solubility of compounds in DMSO. Any precipitation indicates a problem that must be addressed before proceeding.

-

Master Plate Creation: Aliquot the stock solutions into 384-well master plates. These plates should be sealed and stored at -20°C or -80°C to ensure long-term stability.

-

Assay Plate Stamping: For screening, create replica "daughter" plates by transferring nanoliter volumes from the master plates. This minimizes freeze-thaw cycles of the master stocks.[6] The final assay concentration for a primary screen is typically around 10 µM.[5]

Primary High-Throughput Screen (HTS): An Anti-Inflammatory Cell-Based Assay

Given the known anti-inflammatory potential of benzofuran derivatives, a cell-based assay monitoring the NF-κB (Nuclear Factor-KappaB) signaling pathway is an excellent choice for a primary screen.[2][10] The NF-κB pathway is a critical regulator of inflammation, and its activation involves the translocation of the p65 subunit from the cytoplasm to the nucleus.[11][12] This event is readily quantifiable using high-content imaging.

Caption: The NF-κB signaling pathway, a primary target for anti-inflammatory screening.

Protocol 3.1: NF-κB p65 Translocation HTS Assay

-

Cell Seeding: Seed A549 or HeLa cells in 384-well, black-walled, clear-bottom imaging plates at a density that yields a 70-80% confluent monolayer after 24 hours.

-

Compound Treatment: Add 50 nL of compounds from the library plates to the cells using a pintool or acoustic dispenser, achieving a final concentration of 10 µM. Also, include wells for positive controls (e.g., a known IKK inhibitor) and negative controls (0.1% DMSO vehicle).

-

Incubation: Incubate the cells with the compounds for 1 hour at 37°C.

-

Stimulation: Add TNF-α (Tumor Necrosis Factor-alpha) to all wells (except for unstimulated controls) to a final concentration of 10 ng/mL to activate the NF-κB pathway.[11] Incubate for 30 minutes.

-

Fix and Permeabilize: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

-

Immunofluorescence Staining: Stain the cells with a primary antibody against NF-κB p65 and a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain the nuclei with Hoechst 33342.

-

Imaging and Analysis: Acquire images using a high-content imaging system. Analyze the images using software that quantifies the fluorescence intensity of p65 in the nucleus versus the cytoplasm. A potent inhibitor will prevent the TNF-α-induced increase in the nuclear-to-cytoplasmic intensity ratio.

Assay Validation: The Z'-Factor

Before initiating the full screen, the assay must be validated to ensure it is robust and reproducible. The Z'-factor is the industry standard for this, measuring the statistical separation between the positive and negative controls.[4][13]

Z'-Factor Calculation: Z' = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|

Where SD is the standard deviation and Mean is the average of the control signals.

| Z'-Factor Value | Assay Quality | Interpretation |

| > 0.5 | Excellent | A large separation between controls; suitable for HTS.[5][14] |

| 0 to 0.5 | Marginal | The assay may be usable but requires optimization.[15] |

| < 0 | Unsuitable | Control signals overlap; the assay cannot distinguish hits.[15] |

A "dry run" using only control plates is performed to ensure the Z'-factor is consistently above 0.5 before screening the entire library.[5]

Hit Confirmation and Secondary Screening

Compounds identified as "hits" in the primary screen require rigorous follow-up.

4.1. Dose-Response and Cytotoxicity

Primary hits are re-tested in the same assay across a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to determine their potency (IC₅₀). Concurrently, a cytotoxicity assay (e.g., CellTiter-Glo®) is run to identify compounds that inhibit NF-κB translocation simply by killing the cells, which are common false positives. True hits should exhibit a potent IC₅₀ in the primary assay and a significantly weaker (or no) effect in the cytotoxicity assay.

4.2. Mechanistic Deconvolution: Target-Based Assays

Confirmed, non-cytotoxic hits are advanced to a panel of biochemical and secondary cell-based assays to determine their MOA. Based on the known biology of benzofuranone scaffolds, the following assays are logical next steps.

Protocol 4.2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Many signaling pathways, including NF-κB, are regulated by kinases. This assay determines if the compounds directly inhibit a relevant kinase (e.g., IKKβ). The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[16]

-

Reaction Setup: In a 384-well plate, combine the kinase (e.g., recombinant IKKβ), its specific substrate peptide, and ATP.

-

Compound Addition: Add the hit compounds at various concentrations.

-

Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the phosphorylation reaction to proceed.

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Luminescence Generation: Add Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase/luciferin reaction.

-

Signal Measurement: Read the luminescence on a plate reader. A decrease in luminescence indicates inhibition of the kinase.

Protocol 4.2.2: Tubulin Polymerization Assay

Benzofuran derivatives have been shown to target the microtubule network, a validated anticancer target.[3] This biochemical assay measures whether a compound inhibits or enhances the polymerization of purified tubulin.

-

Reagent Preparation: Prepare purified tubulin (>99% pure) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing GTP and a fluorescent reporter.[17]

-

Reaction Setup: In a pre-chilled 96-well plate, add the hit compounds. Include paclitaxel (polymerization enhancer) and nocodazole (polymerization inhibitor) as controls.[18]

-

Initiate Polymerization: Add the tubulin/GTP/reporter mix to the wells. Transfer the plate to a fluorescence plate reader pre-warmed to 37°C. Polymerization is initiated by the temperature shift.[19]

-

Kinetic Reading: Measure the fluorescence intensity every minute for 60 minutes. The incorporation of the fluorescent reporter into growing microtubules results in an increased signal.[17]

-

Data Analysis: Analyze the polymerization curves. Inhibitors will decrease the rate and extent of polymerization, while stabilizers will increase them.

Protocol 4.2.3: Caspase-3/7 Apoptosis Assay

If a compound is intended for oncology, it is crucial to determine if it induces programmed cell death (apoptosis). Caspases-3 and -7 are key executioner enzymes in the apoptotic cascade.[20]

-

Cell Treatment: Seed a cancer cell line (e.g., HCT116) in a 96-well white-walled plate. Treat the cells with the hit compounds at various concentrations for 24-48 hours.

-

Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells. This reagent contains a luminogenic caspase-3/7 substrate.[21]

-

Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and the caspase cleavage reaction.

-

Signal Measurement: When active caspase-3/7 is present, the substrate is cleaved, releasing a substrate for luciferase and generating a luminescent signal.[22][23] Read the luminescence on a plate reader. An increase in signal indicates apoptosis induction.

Data Analysis and Structure-Activity Relationship (SAR)

Screening generates vast amounts of data. Hits from various assays should be compiled and analyzed to build a structure-activity relationship (SAR).[24][25]

Table 5.1: Example Data Summary for Prioritized Hits

| Compound ID | Primary Screen (% Inhibition @ 10µM) | NF-κB IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | IKKβ IC₅₀ (µM) | Tubulin IC₅₀ (µM) | Caspase-3/7 Fold Activation |

| BZF-001 | 88% | 0.75 | >50 | 0.65 | >50 | 1.2 |

| BZF-002 | 92% | 1.2 | >50 | 25.3 | 1.5 | 8.5 |

| BZF-003 | 55% | 15.6 | >50 | >50 | >50 | 1.1 |

| BZF-004 | 95% | 0.50 | 1.1 | 0.45 | 45.1 | 9.8 |

-

BZF-001 appears to be a potent and selective inhibitor of the NF-κB pathway, likely acting directly on IKKβ.

-

BZF-002 is a potent inhibitor of tubulin polymerization that also induces apoptosis, suggesting it is a promising anticancer lead. Its weaker activity in the NF-κB assay indicates a different primary mechanism.

-

BZF-004 is potent but cytotoxic, making it a less desirable candidate for further development.

By analyzing the chemical structures of active versus inactive analogs, medicinal chemists can identify key functional groups responsible for potency and selectivity, guiding the design of the next generation of compounds.[9]

Conclusion

The in vitro screening of a this compound library requires a meticulously planned and rigorously validated cascade of assays. By integrating high-throughput phenotypic screening with a well-chosen panel of mechanistic secondary assays, researchers can efficiently identify and characterize novel bioactive compounds. This guide provides the strategic framework, detailed protocols, and critical decision-making criteria necessary to navigate the complex path from a compound library to validated, mechanism-defined hits, ultimately accelerating the drug discovery process.

References

-

Aher, N. G., et al. (2015). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology. Available at: [Link]

-

Fuchs, D., et al. (2010). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods in Molecular Biology. Available at: [Link]

-

Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]

-

Creative Bioarray. (n.d.). Caspase Activity Assay. Available at: [Link]

-

Inglese, J., et al. (2007). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology. Available at: [Link]

-

Chandra, S., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics. Available at: [Link]

-

ScienceDirect. (n.d.). Caspases activity assay procedures. Available at: [Link]

-

Peiris, D. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International. Available at: [Link]

-

Sui, Y., & Wu, Z. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Available at: [Link]

-

Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. Available at: [Link]

-

GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Available at: [Link]

-

Jayasuriya, W. J. A. B. N., et al. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. BENTHAM OPEN. Available at: [Link]

-

Elabscience. (n.d.). Caspase Assay Kits. Available at: [Link]

-

Medeiros, J. M. R., et al. (2017). The antihypersensitive and antiinflammatory activities of a benzofuranone derivative in different experimental models in mice: the importance of the protein kinase C pathway. Journal of Pain Research. Available at: [Link]

-

Singh, S., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy. Available at: [Link]

-

Wikipedia. (n.d.). Z-factor. Available at: [Link]

-

Zhou, Z. Y., et al. (2023). Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis. Journal of Medicinal Chemistry. Available at: [Link]

-

Li, C. J., et al. (2013). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PLoS One. Available at: [Link]

-

Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps. Available at: [Link]

-

On HTS. (2023). Z-factor. Available at: [Link]

-

Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Available at: [Link]

-

de Groot, M. J., et al. (2014). Strategies for small molecule library design. Future Medicinal Chemistry. Available at: [Link]

-

Cytoskeleton, Inc. (n.d.). HTS-Tubulin Polymerization Assay Kit. Available at: [Link]

-

O'Dea, E., & Hoffmann, A. (2009). Monitoring the Levels of Cellular NF-κB Activation States. Methods in Molecular Biology. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. Available at: [Link]

-

Su, Y., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. Available at: [Link]

-

Li, C. J., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. The Open Biochemistry Journal. Available at: [Link]

-

An, W. F. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay Guidance Manual. Available at: [Link]

-

Jia, Y., et al. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Drug Discovery Technologies. Available at: [Link]

-

BMG LABTECH. (2019). High-throughput screening (HTS). Available at: [Link]

-

Breuzard, G., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry. Available at: [Link]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

-

Moon, D. O., et al. (2001). A Cell-Based Assay System for Monitoring NF-κB Activity in Human HaCaT Transfectant Cells. Journal of Biochemistry and Molecular Biology. Available at: [Link]

-

Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available at: [Link]

-

BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Available at: [Link]

-

Dahlin, J. L., & Walters, M. A. (Eds.). (2016). High Throughput Screening: Methods and Protocols. ResearchGate. Available at: [Link]

-

Patil, S. B., et al. (2013). A study of anti-inflammatory activity of the benzofuran compound. International Journal of Basic & Clinical Pharmacology. Available at: [Link]

-

Wang, Y. J., et al. (2022). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of Their Anti-Inflammatory Activity and Mechanism. Organic and Biomolecular Chemistry. Available at: [Link]

-

Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Available at: [Link]

Sources

- 1. ijbcp.com [ijbcp.com]

- 2. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluati… [ouci.dntb.gov.ua]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]

- 5. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Z-factor - Wikipedia [en.wikipedia.org]

- 14. assay.dev [assay.dev]

- 15. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 16. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]

- 17. maxanim.com [maxanim.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. abscience.com.tw [abscience.com.tw]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]

- 22. Redirecting [linkinghub.elsevier.com]

- 23. Caspase Assay Kits - Elabscience® [elabscience.com]

- 24. Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | MDPI [mdpi.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum Interpretation of 6-Methoxy-3(2H)-benzofuranone

Introduction: The Role of NMR in Modern Drug Development

In the landscape of contemporary drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of a molecule's structure in solution. For researchers and scientists, proficiency in interpreting NMR spectra is not merely a technical skill but a fundamental necessity for accelerating discovery timelines and ensuring the integrity of their findings. This guide is designed for professionals in the field, offering a blend of theoretical principles and practical insights into the ¹H NMR spectrum of 6-Methoxy-3(2H)-benzofuranone.

Molecular Structure and Proton Environments

To interpret its ¹H NMR spectrum, we must first dissect the molecular architecture of this compound.

Molecular Structure:

Figure 1: Annotated structure of this compound with proton labeling.

The molecule possesses several distinct proton environments:

-

Aromatic Protons (H-4, H-5, and H-7): These protons are situated on the benzene ring and their chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing effect of the fused furanone ring.

-

Methylene Protons (H-2): These two protons are diastereotopic due to the adjacent stereocenter at C3 (even though not chiral in this specific molecule, the ring structure confers rigidity). They are adjacent to an ether oxygen and a carbonyl group, which will significantly influence their chemical shifts.

-

Methoxy Protons (-OCH₃): The three equivalent protons of the methyl group attached to the oxygen at C-6.

Predicted ¹H NMR Spectrum and Interpretation

The following is a detailed, reasoned prediction of the ¹H NMR spectrum of this compound, assuming a standard deuterated chloroform (CDCl₃) solvent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H-7 | ~7.10 | d | 1H | J ≈ 8.5 | Ortho to the electron-donating ether oxygen of the furanone ring, expected to be the most shielded of the aromatic protons. Coupled to H-5. |

| H-5 | ~6.95 | dd | 1H | J ≈ 8.5, 2.5 | Ortho to the electron-donating methoxy group and meta to the ether oxygen. Coupled to H-7 (ortho) and H-4 (meta). |

| H-4 | ~6.80 | d | 1H | J ≈ 2.5 | Para to the ether oxygen and ortho to the methoxy group. Shows only meta coupling to H-5. |

| H-2 | ~4.60 | s | 2H | - | Methylene protons alpha to both an ether oxygen and a carbonyl group. The deshielding effects of these two functionalities result in a significant downfield shift. Expected to be a singlet as there are no adjacent protons. |

| -OCH₃ | ~3.85 | s | 3H | - | Protons of the methoxy group. The chemical shift is typical for an aromatic methoxy group. |

Detailed Signal Analysis:

-

Aromatic Region (δ 6.80-7.10 ppm):

-

H-7 (δ ~7.10, d, 1H): This proton is ortho to the ring-junction ether oxygen, which is electron-withdrawing, and meta to the methoxy group. It is expected to be the most downfield of the aromatic protons. It will appear as a doublet due to ortho-coupling with H-5.

-

H-5 (δ ~6.95, dd, 1H): This proton is ortho to the strongly electron-donating methoxy group, which would shift it upfield. However, it is also para to the electron-withdrawing carbonyl group. The net effect is a chemical shift intermediate to H-7 and H-4. It will be split into a doublet of doublets by H-7 (ortho-coupling, J ≈ 8.5 Hz) and H-4 (meta-coupling, J ≈ 2.5 Hz).

-

H-4 (δ ~6.80, d, 1H): This proton is ortho to the methoxy group and meta to the carbonyl group. The strong shielding effect of the methoxy group will push this proton significantly upfield. It will appear as a doublet due to meta-coupling with H-5.

-

-

Aliphatic Region (δ 3.85-4.60 ppm):

-

H-2 (δ ~4.60, s, 2H): The methylene protons at the C-2 position are flanked by an ether oxygen and a carbonyl group. Both are strongly electron-withdrawing and will deshield these protons, causing them to appear at a relatively low field for aliphatic protons. Due to the absence of adjacent protons, this signal is predicted to be a singlet.

-

-OCH₃ (δ ~3.85, s, 3H): The three protons of the methoxy group are equivalent and are not coupled to any other protons, resulting in a sharp singlet. Its chemical shift is characteristic of a methoxy group attached to an aromatic ring.

-

Spin-Spin Coupling Relationships:

Figure 2: Predicted spin-spin coupling network for the aromatic protons of this compound.

Experimental Protocols: Acquiring a High-Quality ¹H NMR Spectrum

To validate this theoretical interpretation, the following experimental protocol is recommended for acquiring a high-quality ¹H NMR spectrum of this compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

NMR Instrument Parameters (for a 400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width (SW): 20 ppm (centered around 5 ppm).

-

Number of Scans (NS): 16 (can be increased for dilute samples to improve signal-to-noise).

-

Relaxation Delay (D1): 5 seconds (to ensure full relaxation of all protons, particularly the aromatic ones).

-

Acquisition Time (AQ): At least 3 seconds.

-

Receiver Gain (RG): Adjust automatically.

-

-

Data Processing:

-

Apply an exponential window function with a line broadening factor of 0.3 Hz.

-

Perform a Fourier transform.

-

Phase the spectrum manually to obtain pure absorption lineshapes.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate all signals and normalize the integration values.

-

Conclusion: A Predictive Tool for Structural Verification

This guide provides a comprehensive, albeit theoretical, interpretation of the ¹H NMR spectrum of this compound. The predicted chemical shifts, multiplicities, and coupling constants are grounded in established NMR principles and data from analogous structures. This detailed analysis serves as a valuable predictive tool for researchers working with this compound, enabling them to anticipate the spectral features and confidently verify their synthesized material. Adherence to the outlined experimental protocol will ensure the acquisition of high-quality data, facilitating a direct comparison with the predictions made herein and ultimately confirming the structure of this compound.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

PubChem. (n.d.). 6-Methoxy-2,3-dihydro-1-benzofuran-3-one. [Link]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 6-Methoxy-3(2H)-benzofuranone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-3(2H)-benzofuranone is a key heterocyclic scaffold found in a variety of biologically active molecules and natural products. Its structural elucidation is paramount in synthetic chemistry and drug discovery, ensuring the correct constitution and purity of intermediates and final compounds. Among the suite of analytical techniques available for this purpose, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool that provides detailed information about the carbon framework of a molecule.

This technical guide offers a comprehensive analysis of the ¹³C NMR spectrum of this compound. In the absence of a complete, publicly available, and assigned experimental spectrum, this guide will leverage predictive methodologies, grounded in established principles of NMR spectroscopy and substituent effects, to provide a detailed assignment of the chemical shifts. This approach not only furnishes a valuable reference for researchers working with this compound but also serves as an educational tool for understanding the interplay of electronic effects on carbon chemical shifts in a substituted aromatic system.

Molecular Structure and Carbon Numbering

To facilitate a clear and unambiguous discussion of the ¹³C NMR spectrum, the carbon atoms of this compound are systematically numbered as illustrated in the diagram below. This numbering convention will be used consistently throughout this guide.

Caption: Molecular structure of this compound with IUPAC numbering.

Experimental Protocol for ¹³C NMR Spectroscopy

The acquisition of a high-quality ¹³C NMR spectrum is fundamental for accurate structural analysis. The following protocol outlines a standard procedure for the preparation and analysis of a sample of this compound.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for benzofuranone derivatives due to its excellent solubilizing properties and the single, well-characterized solvent resonance at approximately 77.16 ppm.[1]

-

Concentration: Dissolve 10-20 mg of this compound in approximately 0.6-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) is recommended for better signal dispersion.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for ¹³C NMR.

-

Acquisition Parameters:

-

Spectral Width: Approximately 240 ppm to encompass the full range of expected carbon chemical shifts.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of quaternary carbons, which have longer relaxation times.

-

Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

3. Data Processing:

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration (if necessary) and peak picking.

-

Chemical Shift Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the CDCl₃ triplet at 77.16 ppm.

Predicted ¹³C NMR Chemical Shifts and Analysis

The following table presents the predicted ¹³C NMR chemical shifts for this compound. These values are calculated using computational chemistry software and are based on established theoretical models. The subsequent analysis provides a rationale for the predicted assignments based on fundamental principles of NMR spectroscopy.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C3 | ~195 | Carbonyl Carbon: The C3 carbon is a ketone carbonyl group, which is highly deshielded due to the electronegativity of the oxygen atom and resonance effects. Carbonyl carbons in similar environments typically resonate in the 190-220 ppm range. |

| C6 | ~160 | Aromatic Carbon (Oxygen-substituted): C6 is directly attached to the electron-donating methoxy group. The lone pairs on the oxygen atom donate electron density into the aromatic ring via the resonance effect, causing significant deshielding. |

| C7a | ~150 | Aromatic Carbon (Oxygen-substituted): C7a is attached to the furanone oxygen and is part of the aromatic system. The electronegativity of the oxygen atom deshields this carbon. |

| C3a | ~130 | Aromatic Carbon (Bridgehead): C3a is a quaternary carbon at the fusion of the two rings. Its chemical shift is influenced by its aromatic character and proximity to the carbonyl group. |

| C4 | ~125 | Aromatic Carbon: C4 is ortho to the electron-donating methoxy group, which would typically cause shielding. However, it is also meta to the ether oxygen of the furanone ring. |

| C5 | ~115 | Aromatic Carbon: C5 is meta to the methoxy group and para to the furanone oxygen. |

| C7 | ~110 | Aromatic Carbon: C7 is meta to the methoxy group and ortho to the furanone oxygen. |

| C2 | ~70 | Methylene Carbon (α to Oxygen): The C2 carbon is an sp³-hybridized methylene group directly attached to the electronegative furanone oxygen, leading to a downfield shift compared to a typical alkane carbon. |

| -OCH₃ | ~56 | Methoxy Carbon: The carbon of the methoxy group is a typical sp³-hybridized carbon attached to an oxygen atom, generally appearing in the 55-60 ppm range. |

In-depth Analysis of Substituent Effects

The predicted chemical shifts of the aromatic carbons in this compound are a direct consequence of the electronic effects exerted by the methoxy group and the fused furanone ring. These effects can be understood through the concepts of induction and resonance.

-

The Methoxy Group (-OCH₃): The oxygen atom of the methoxy group is highly electronegative and withdraws electron density through the sigma bond (inductive effect). However, the lone pairs on the oxygen atom can be delocalized into the aromatic ring (resonance effect), which is a much stronger effect. This resonance donation of electron density increases the electron density at the ortho and para positions (C5 and C7), leading to increased shielding (upfield shift) at these positions relative to benzene. Conversely, the carbon directly attached to the methoxy group (C6) is deshielded.

-

The Carbonyl Group (C=O): The carbonyl group is a strong electron-withdrawing group due to both induction and resonance. It withdraws electron density from the aromatic ring, leading to deshielding of the ring carbons, particularly those at the ortho and para positions relative to the point of fusion.

-

The Furanone Oxygen (-O-): The ether-like oxygen atom in the furanone ring also influences the electronic environment of the aromatic ring. Similar to the methoxy group, it has an electron-withdrawing inductive effect and an electron-donating resonance effect.

The interplay of these effects results in the predicted chemical shift pattern. The significant downfield shift of C6 is dominated by the direct attachment to the electronegative oxygen of the methoxy group. The chemical shifts of C4, C5, and C7 are a balance of the electron-donating resonance of the methoxy group and the electron-withdrawing effects of the furanone moiety.

The following diagram illustrates the key resonance structures that contribute to the electron distribution in the aromatic ring, influencing the ¹³C chemical shifts.

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 6-Methoxy-3(2H)-benzofuranone

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 6-Methoxy-3(2H)-benzofuranone. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages established principles of mass spectrometry and detailed analysis of structurally analogous compounds to forecast its behavior under common ionization techniques. This guide will explore the expected fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights into the characteristic losses of the methoxy group and the core benzofuranone structure. The principles of alpha-cleavage, retro-Diels-Alder reactions, and rearrangements specific to methoxy-aromatic systems are discussed in detail to provide a robust predictive framework. This document is intended to serve as a valuable resource for researchers working with this and similar molecular scaffolds in fields such as medicinal chemistry, natural product analysis, and metabolomics.

Introduction

This compound is a heterocyclic organic compound featuring a benzofuranone core with a methoxy substituent on the aromatic ring. Molecules of this class are of significant interest in medicinal chemistry and drug discovery due to their presence in various biologically active natural products and synthetic compounds. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such molecules. Understanding the fragmentation pattern is crucial for the unambiguous identification of the compound in complex matrices, for metabolite identification studies, and for quality control in synthetic processes.

This guide provides a predictive analysis of the fragmentation behavior of this compound. The predictions are grounded in the fundamental principles of mass spectrometry and are supported by experimental data from structurally related compounds, including the parent 3(2H)-benzofuranone and various methoxy-substituted coumarins.

Predicted Electron Ionization (EI) Fragmentation Pattern

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. The resulting mass spectrum serves as a molecular fingerprint. For this compound (molar mass: 164.16 g/mol ), the molecular ion ([M]•+) is expected to be observed at m/z 164.

The primary fragmentation pathways are predicted to be initiated by the ionization of a lone pair electron from one of the oxygen atoms, leading to a radical cation. The subsequent fragmentation will be dictated by the stability of the resulting fragments and the energetic favorability of different bond cleavages.

Key Predicted Fragmentation Pathways under EI

-

Loss of a Methyl Radical (•CH₃): A characteristic fragmentation of methoxy-aromatic compounds is the cleavage of the methyl group from the methoxy substituent. This results in the formation of a stable phenoxide radical cation.

-

m/z 164 → m/z 149 + •CH₃ This is anticipated to be a prominent peak in the spectrum.

-

-

Loss of Formaldehyde (CH₂O): Another common pathway for methoxy-substituted aromatic compounds involves the rearrangement and subsequent loss of formaldehyde.

-

m/z 164 → m/z 134 + CH₂O The resulting ion at m/z 134 would correspond to the molecular ion of 3(2H)-benzofuranone. The experimental mass spectrum of 3(2H)-benzofuranone is available in the NIST database and shows a strong molecular ion peak, lending credence to this predicted fragmentation.[1]

-

-

Alpha-Cleavage adjacent to the Carbonyl Group: As a cyclic ketone, this compound is expected to undergo alpha-cleavage, which is the cleavage of a bond adjacent to the carbonyl group.[2] This can occur on either side of the carbonyl.

-

Cleavage of the C₂-C₃ bond: This would lead to the opening of the heterocyclic ring.

-

Cleavage of the C₃-C₃ₐ bond: This would also result in ring opening.

-

-

Loss of Carbon Monoxide (CO): The loss of a neutral CO molecule is a very common fragmentation pathway for cyclic ketones and lactones. This is a well-documented fragmentation pathway for the related coumarin isomers.[2][3][4][5]

-

m/z 164 → m/z 136 + CO The resulting ion at m/z 136 would be a radical cation of methoxy-dihydro-benzofuran.

-

-

Retro-Diels-Alder (RDA) Reaction: The benzofuranone ring system can potentially undergo a retro-Diels-Alder reaction, leading to the cleavage of the heterocyclic ring. This type of fragmentation is common in six-membered unsaturated cyclic compounds.[6][7] In this case, it would involve the cleavage of the furanone ring.

Summary of Predicted EI Fragment Ions

| Predicted m/z | Predicted Lost Neutral Fragment(s) | Proposed Ion Structure | Anticipated Relative Abundance |

| 164 | - | Molecular Ion ([M]•+) | Moderate to High |

| 149 | •CH₃ | [M - CH₃]⁺ | High |

| 136 | CO | [M - CO]•+ | Moderate |

| 134 | CH₂O | [M - CH₂O]•+ | Moderate |

| 121 | CO + •CH₃ | [M - CO - CH₃]⁺ | Moderate |

| 106 | CH₂O + CO | [M - CH₂O - CO]•+ | Moderate |

| 77 | C₆H₅O₂ | Aromatic fragment | Low to Moderate |

Visualizing the Predicted EI Fragmentation Pathway

Caption: Predicted EI fragmentation of this compound.

Predicted Electrospray Ionization (ESI) Fragmentation Pattern

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation in the ion source. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information. For this compound, the protonated molecule would be observed at m/z 165.

Key Predicted Fragmentation Pathways under ESI-MS/MS

The fragmentation of the [M+H]⁺ ion at m/z 165 will likely involve the loss of small neutral molecules.

-

Loss of Formaldehyde (CH₂O): Similar to the EI fragmentation, a likely loss from the protonated molecule is formaldehyde from the methoxy group.

-

m/z 165 → m/z 135 + CH₂O The resulting ion at m/z 135 would be the protonated 3(2H)-benzofuranone.

-

-

Loss of Carbon Monoxide (CO): The loss of CO is also a probable fragmentation pathway for the protonated molecule.

-

m/z 165 → m/z 137 + CO

-

-

Loss of a Methyl Radical (•CH₃): While less common for even-electron species like [M+H]⁺, the loss of a methyl radical can sometimes be observed, especially with higher collision energies.

-

m/z 165 → m/z 150 + •CH₃

-

Summary of Predicted ESI-MS/MS Fragment Ions

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Predicted Lost Neutral Fragment(s) | Proposed Ion Structure |

| 165 | 137 | CO | Protonated methoxy-dihydro-benzofuran |

| 165 | 135 | CH₂O | Protonated 3(2H)-benzofuranone |

| 165 | 150 | •CH₃ | [M+H - CH₃]⁺ |

Visualizing the Predicted ESI-MS/MS Fragmentation Pathway

Caption: Predicted ESI-MS/MS of this compound.

Experimental Protocol for Mass Spectrometric Analysis

The following provides a general workflow for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) for EI and Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI.

GC-MS Analysis (for EI)

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Injector: Split/splitless injector, operated in splitless mode at 250 °C.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

-

MS Conditions (EI):

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-